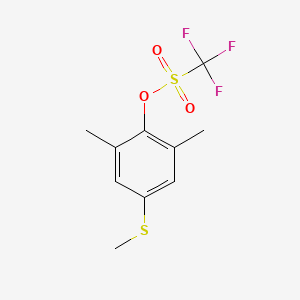
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:
- Dissolve 2,6-dimethyl-4-(methylsulfanyl)phenol in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methylsulfanyl group, using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is primarily based on its ability to participate in nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone: This compound has a similar phenyl ring structure but lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methoxy-phenyl)-(2,4,6-trimethyl-phenyl)-methanone: This compound has different substituents on the phenyl ring, leading to different reactivity and applications.
The unique combination of the trifluoromethanesulfonate group with the methyl and methylsulfanyl substituents makes this compound particularly valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
57728-84-4 |
|---|---|
Molekularformel |
C10H11F3O3S2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(2,6-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-4-8(17-3)5-7(2)9(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
PJUQREGEONNLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
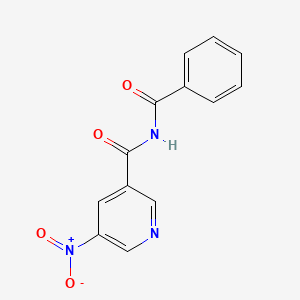
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
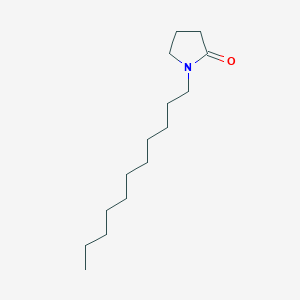
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
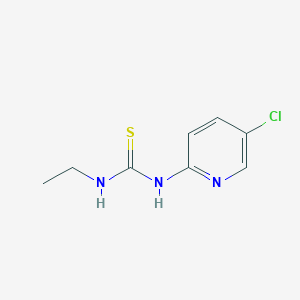
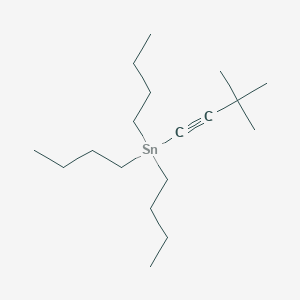
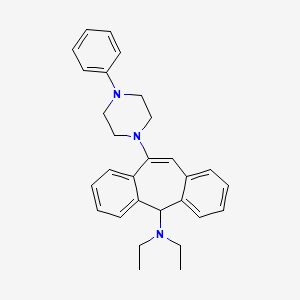


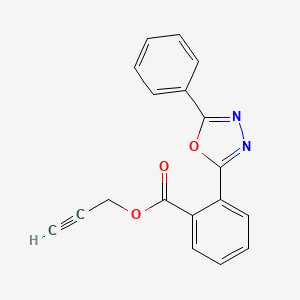

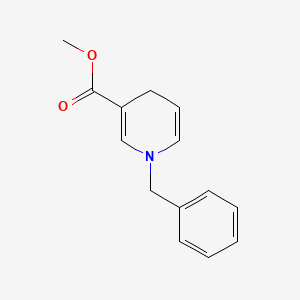
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
